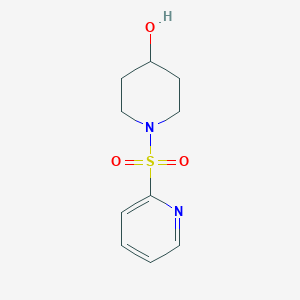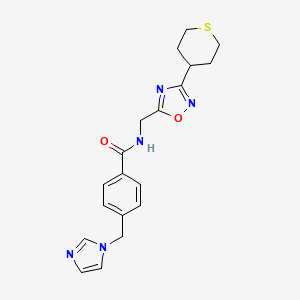
1-(2,5-Dimethoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H23N7O3 and its molecular weight is 409.45. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-Dimethoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dimethoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds, through adsorption on the steel surface, form a protective layer that significantly reduces corrosion. This application is crucial in industrial settings where corrosion resistance is essential for material longevity and safety (Mistry et al., 2011).
Antioxidant Activity
Some urea derivatives, specifically those involving heterocyclic scaffolds, have shown remarkable antioxidant activity. These compounds can neutralize free radicals, suggesting potential therapeutic applications in diseases caused by oxidative stress (Zaki et al., 2017).
Molecular Unfolding and Self-Assembly
Heterocyclic ureas have been studied for their unique ability to undergo molecular unfolding, leading to the formation of multiply hydrogen-bonded complexes. This characteristic is significant for the development of self-assembling materials, potentially applicable in nanotechnology and material science (Corbin et al., 2001).
Herbicide Degradation
Research on sulfonylurea herbicides has explored the degradation pathways influenced by abiotic factors like pH, temperature, and light. Understanding these pathways is crucial for environmental management and the development of more sustainable agricultural practices (Saha & Kulshrestha, 2002).
Anticancer Agents
Novel urea derivatives have been synthesized and evaluated for their anticancer activity. These compounds, targeting specific cellular pathways, represent a promising direction for the development of new anticancer therapies. The ongoing research aims to optimize these derivatives for higher efficacy and specificity (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3/c1-29-15-3-4-17(30-2)16(13-15)25-20(28)23-12-11-22-18-5-6-19(27-26-18)24-14-7-9-21-10-8-14/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H,21,24,27)(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSSEZBERMTMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

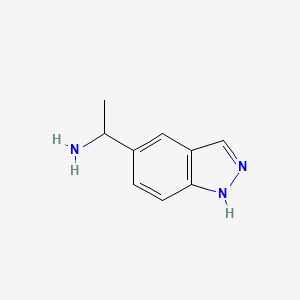

![{2-Oxaspiro[4.4]nonan-3-yl}methanol](/img/structure/B2946061.png)
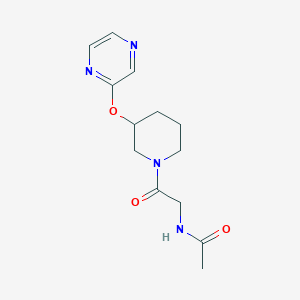

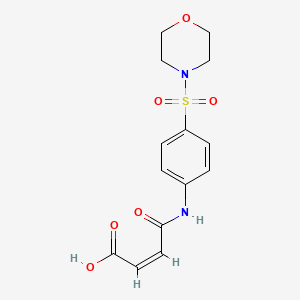
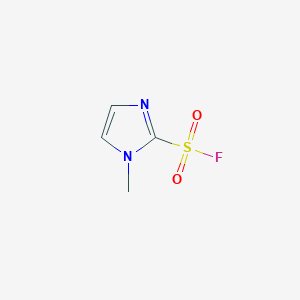

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2946072.png)
![3,4-Dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]methanone](/img/structure/B2946074.png)
